

Development of a Validated Assay for Colfosceril Palmitate Using a Deuterated Analog

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Compound of Interest		
Compound Name:	Colfosceril-d9 Palmitate	
Cat. No.:	B15074185	Get Quote

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Colfosceril palmitate, also known as dipalmitoylphosphatidylcholine (DPPC), is the primary component of pulmonary surfactant, a complex mixture of lipids and proteins that reduces surface tension in the alveoli, preventing their collapse at the end of expiration.[1] Synthetic versions of colfosceril palmitate are used in the treatment of neonatal respiratory distress syndrome (RDS).[1] Accurate and precise quantification of colfosceril palmitate in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development.

This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of colfosceril palmitate in human plasma. The method employs a stable isotope-labeled deuterated analog, dipalmitoylphosphatidylcholine-d9 (DPPC-d9), as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing.[2][3] The protocols provided are based on established bioanalytical method validation guidelines, such as those from the Food and Drug Administration (FDA).

Experimental Protocols



Materials and Reagents

- · Colfosceril Palmitate (DPPC) reference standard
- Dipalmitoylphosphatidylcholine-d9 (DPPC-d9) internal standard (IS)[1]
- · LC-MS grade acetonitrile, methanol, isopropanol, and water
- Ammonium acetate
- Formic acid
- Human plasma (K2-EDTA)
- 96-well protein precipitation plates
- Reversed-phase C18 HPLC column (e.g., 2.1 x 50 mm, 1.8 μm)

Instrumentation

- A high-performance liquid chromatography (HPLC) system capable of binary gradient delivery.
- A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Preparation of Standard and Quality Control Solutions

Stock Solutions (1 mg/mL):

 Accurately weigh and dissolve colfosceril palmitate and DPPC-d9 in methanol to prepare individual 1 mg/mL stock solutions.

Working Standard Solutions:

 Prepare serial dilutions of the colfosceril palmitate stock solution in a 50:50 mixture of acetonitrile and water to create working standard solutions for the calibration curve.

Internal Standard Working Solution (100 ng/mL):



• Dilute the DPPC-d9 stock solution in acetonitrile to a final concentration of 100 ng/mL.

Calibration Curve Standards and Quality Control (QC) Samples:

- Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve final concentrations ranging from 10 to 5000 ng/mL.
- Prepare QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

Sample Preparation Protocol

- Aliquot 50 μL of plasma samples (standards, QCs, or unknown) into a 96-well plate.
- Add 200 μL of the internal standard working solution (100 ng/mL DPPC-d9 in acetonitrile) to each well.
- Vortex the plate for 2 minutes to precipitate proteins.
- Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
- Transfer 100 μL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Parameters:

- Column: Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 μm)
- Mobile Phase A: 10 mM Ammonium acetate in water
- Mobile Phase B: 10 mM Ammonium acetate in 95:5 acetonitrile:water
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μL
- · Gradient:



- Start at 50% B
- Linear ramp to 95% B over 3 minutes
- Hold at 95% B for 1 minute
- Return to 50% B and equilibrate for 1 minute

Mass Spectrometry Parameters:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Multiple Reaction Monitoring (MRM) Transitions:
 - o Colfosceril Palmitate (DPPC): Precursor Ion (m/z) 734.6 → Product Ion (m/z) 184.1
 - DPPC-d9 (Internal Standard): Precursor Ion (m/z) 743.6 → Product Ion (m/z) 184.1
- Collision Energy: Optimized for the specific instrument, typically in the range of 30-40 eV.
- Source Temperature: 500°C

Assay Validation Summary

The bioanalytical method was validated according to FDA guidelines for selectivity, linearity, accuracy, precision, recovery, and stability.



Validation Parameter	Acceptance Criteria	Result
Linearity (r²)	≥ 0.99	0.998
Range	10 - 5000 ng/mL	Met
LLOQ	S/N ≥ 5	10 ng/mL
Intra-day Precision (%CV)	≤ 15% (≤ 20% for LLOQ)	3.5% - 8.2%
Inter-day Precision (%CV)	≤ 15% (≤ 20% for LLOQ)	4.1% - 9.5%
Intra-day Accuracy (% Bias)	Within ±15% (±20% for LLOQ)	-6.7% to 5.4%
Inter-day Accuracy (% Bias)	Within ±15% (±20% for LLOQ)	-5.9% to 7.1%
Matrix Effect (%CV)	≤ 15%	6.8%
Recovery (%)	Consistent and reproducible	85.2% - 91.5%

Stability Data

Stability Test	Condition	Duration	Result (% Bias from Nominal)
Bench-top Stability	Room Temperature	8 hours	-4.2% to 3.1%
Freeze-Thaw Stability	-80°C to Room Temp	3 cycles	-6.8% to 5.5%
Autosampler Stability	4°C	24 hours	-3.7% to 2.9%
Long-term Stability	-80°C	90 days	-8.1% to 6.3%

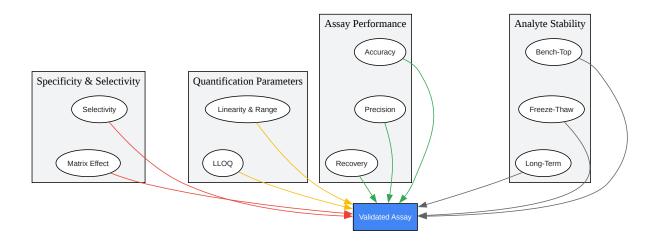
Visualizations



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Caption: Experimental workflow for the quantification of colfosceril palmitate.



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Caption: Logical relationship of bioanalytical method validation components.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of colfosceril palmitate in human plasma. The use of a deuterated internal standard ensures high accuracy and minimizes the impact of matrix variability. The validation results demonstrate that the assay meets the stringent requirements for bioanalytical method validation and is suitable for supporting clinical and non-clinical studies in drug development.

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